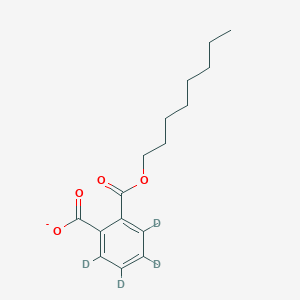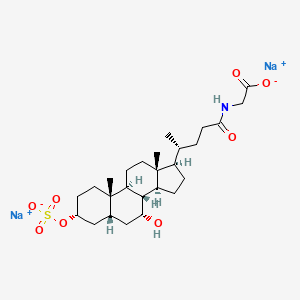
Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GCDS is a derivative of chenodeoxycholic acid, one of the primary bile acids synthesized in the liver from cholesterol. It plays a significant role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The sulfation at the 3-position introduces additional solubility and reactivity features, making it a point of interest for biochemical studies.
Synthesis Analysis
The synthesis of GCDS and its analogs involves several steps, including protection of hydroxyl groups, sulfation, and subsequent purification. For instance, chenodeoxycholic acid derivatives can be synthesized by reacting with chlorosulfonic acid in pyridine, followed by carbethoxylation to protect the 3-hydroxyl group before sulfation. After sulfation, the protecting group is removed via mild alkaline hydrolysis. The final product is purified through chromatography (Parmentier & Eyssen, 1977).
Molecular Structure Analysis
The molecular structure of GCDS, characterized by its sulfate group at the 3-position, significantly impacts its physical and chemical properties. This sulfation modifies the molecule's behavior in biological systems and its interaction with other molecules, playing a crucial role in its solubility and biological activity.
Chemical Reactions and Properties
GCDS participates in various chemical reactions, including solvolysis and biotransformation processes. The sulfation pattern affects its reactivity, making it a subject of study in the context of liver disease and cholestasis. The enzyme-linked immunosorbent assay (ELISA) developed for UDCA 3-sulfates highlights the specificity and reactivity of such sulfated bile acids in biological assays (Kobayashi et al., 2000).
Aplicaciones Científicas De Investigación
Bile Acid-Induced Apoptosis in Hepatocytes
Research by Utanohara et al. (2005) explored the effects of ursodeoxycholic acid (a bile acid) on glycochenodeoxycholic acid-induced apoptosis in rat hepatocytes, providing insights into the mechanisms of bile acid-induced liver cell damage and the potential protective effects of certain bile acids (Utanohara et al., 2005). This study highlights the complex interactions between different bile acids and their impacts on liver cells, which could be relevant to the understanding of Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt's roles in similar contexts.
Sulfate in Cementitious Materials
Irassar (2009) reviewed the impact of sulfate on cementitious materials containing limestone filler, indicating the broader applications of sulfate compounds in industrial and construction contexts (Irassar, 2009). While not directly related to the biochemical or physiological effects of Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt, this research illustrates the importance of understanding sulfate interactions in various materials and conditions.
Sulfated Polysaccharides as Antithrombotics
A study by Alban and Franz (2001) focused on the development of sulfated polysaccharides as potential antithrombotic agents, demonstrating the medical applications of sulfation in enhancing the biological activity of compounds (Alban & Franz, 2001). This research underlines the potential therapeutic applications of sulfate modifications, which could extend to bile acids like Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt in modifying their physiological effects.
Synthesis and Applications of Ursodeoxycholic Acid
Tonin and Arends (2018) provided a critical review of the synthesis of ursodeoxycholic acid, emphasizing the pharmaceutical applications and the biochemical significance of bile acids (Tonin & Arends, 2018). This review could offer a framework for understanding how modifications like sulfation could influence the properties and therapeutic potentials of bile acids, including Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt.
Propiedades
IUPAC Name |
disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO8S.2Na/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28;;/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXWPLXHDUSUKI-KZRRTRIISA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NNa2O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747869 |
Source


|
| Record name | disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt | |
CAS RN |
66874-09-7 |
Source


|
| Record name | disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)
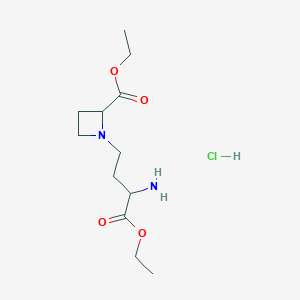
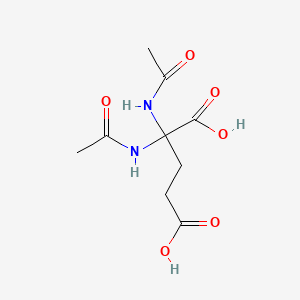
![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B1146456.png)
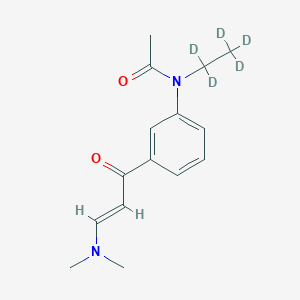
![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)
